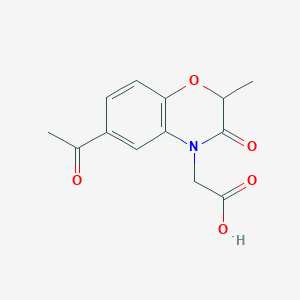

2-(6-acetyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-(6-acetyl-2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-7(15)9-3-4-11-10(5-9)14(6-12(16)17)13(18)8(2)19-11/h3-5,8H,6H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNDDRYDRYMRRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “2-(6-acetyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid” is a derivative of indole. Indole derivatives have been found to bind with high affinity to multiple receptors, which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives, which this compound is a part of, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound might interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound might affect multiple biochemical pathways

Result of Action

Given the various biological activities associated with indole derivatives, it can be inferred that this compound might have diverse molecular and cellular effects.

Biological Activity

The compound 2-(6-acetyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid (CAS Number: 1018563-21-7) is a benzoxazine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer effects, cytotoxicity, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 263.25 g/mol. Its structure features a benzoxazine ring which is known for various biological activities, including anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₅ |

| Molecular Weight | 263.25 g/mol |

| CAS Number | 1018563-21-7 |

Anticancer Properties

Recent studies have indicated that compounds similar to or derived from benzoxazines exhibit significant anticancer activity. For instance, the presence of an acetic acid group in benzoxazole derivatives has been correlated with enhanced cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits dose-dependent cytotoxicity against several tumor cell lines. The compound's effectiveness was evaluated using standard assays such as MTT and IC50 calculations:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT-116 | 20 |

| A549 (Lung) | 18 |

These results highlight the compound's potential as an antitumor agent.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown HDAC inhibitory activity, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, contributing to reduced cell viability.

- Cell Cycle Arrest : It has been observed that certain derivatives can cause arrest in the G0/G1 phase of the cell cycle, preventing further proliferation .

Case Studies and Research Findings

Several studies have documented the biological activity of benzoxazine derivatives:

- Study on Cytotoxicity : A study conducted by Layek et al. (2019) demonstrated that acetic acid derivatives exhibited enhanced cytotoxicity against MCF-7 and HCT-116 cells compared to their non-acetic counterparts .

- Mechanistic Insights : Research has shown that similar compounds can modulate key signaling pathways involved in cancer progression, including Ras-related signaling pathways .

- Toxicological Assessment : In a recent toxicological study involving animal models, the administration of related hydroxamic acid derivatives showed no significant liver damage while indicating metabolic changes consistent with low toxicity profiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzoxazine Derivatives

Table 1: Key Structural Variations and Molecular Properties

Key Observations :

- Heteroatom Influence : Replacing oxygen with sulfur in benzothiazines (e.g., ) alters electronic properties; sulfur’s larger atomic radius and lower electronegativity may affect binding to biological targets .

- Side Chain Modifications: Propanoic acid derivatives (vs. acetic acid) introduce steric hindrance, which could impact solubility and metabolic stability .

Physicochemical Properties

Table 2: Solubility and Crystallographic Data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and what parameters critically influence yield?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines or ketones with acetic acid derivatives under reflux conditions. For example, analogous benzothiazine derivatives were synthesized using formic acid derivatives as CO surrogates in palladium-catalyzed reductive cyclization . Key parameters include reaction temperature (e.g., 80–100°C), solvent polarity (methanol or ethanol), and catalyst loading (5–10 mol% Pd). Yield optimization may require recrystallization from ethanol or methanol, as demonstrated in similar compounds (e.g., 96% yield achieved via glacial acetic acid-catalyzed reflux) .

Q. Which spectroscopic techniques are prioritized for structural characterization?

- Methodological Answer :

- NMR : H and C NMR identify acetyl (δ ~2.3–2.6 ppm) and methyl groups (δ ~1.2–1.5 ppm). Overlapping signals in aromatic regions (δ 6.5–7.5 ppm) may require 2D NMR (e.g., COSY, HSQC) for resolution .

- X-ray crystallography : Resolves conformational details, such as dihedral angles between the benzoxazin ring and acetic acid moiety, critical for understanding reactivity .

- IR : Confirms carbonyl stretches (C=O at ~1700–1750 cm) and hydroxyl groups (broad peak ~2500–3300 cm) .

Q. How are common synthesis impurities identified and controlled?

- Methodological Answer : By-products often arise from incomplete cyclization or acetyl group hydrolysis. HPLC or TLC monitoring (silica gel, ethyl acetate/hexane eluent) detects intermediates. Recrystallization in ethanol removes polar impurities, while column chromatography (using gradients of dichloromethane/methanol) isolates the target compound .

Advanced Research Questions

Q. How can contradictions in NMR data due to signal overlap be resolved?

- Methodological Answer : For aromatic proton overlap (e.g., C4 and C6 in δ 171.4–173.0 ppm), use high-field NMR (≥500 MHz) or deuterated solvents to enhance resolution. Dynamic NMR experiments or variable-temperature studies may separate signals influenced by conformational exchange . Computational modeling (DFT) can predict chemical shifts to cross-validate experimental data .

Q. What experimental strategies determine the relationship between crystal structure and bioactivity?

- Methodological Answer :

- Crystallography : Resolve the compound’s hydrogen-bonding network (e.g., between the acetic acid moiety and water molecules) to predict solubility and binding interactions .

- Biological assays : Test derivatives with modified substituents (e.g., replacing acetyl with bromo groups) in receptor-binding assays. For example, benzothiazine analogs showed antidepressant activity linked to keto group conformation .

- Molecular docking : Simulate interactions with target enzymes (e.g., monoamine oxidases) using software like AutoDock Vina, correlating dihedral angles from crystallography with binding affinity .

Q. How are pharmacokinetic properties evaluated for such structurally complex compounds?

- Methodological Answer :

- Lipophilicity : Measure logP values via shake-flask method (octanol/water). The acetyl and methyl groups increase hydrophobicity, impacting membrane permeability.

- Metabolic stability : Use liver microsome assays (human or rodent) to track degradation rates via LC-MS.

- Solubility : Perform pH-dependent solubility studies (e.g., PBS at pH 7.4 vs. gastric pH 1.2) to guide formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.